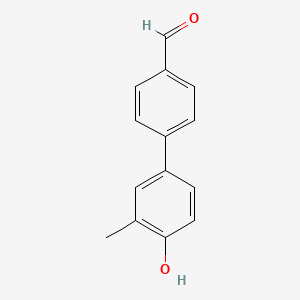

4-(4-Formylphenyl)-2-methylphenol

Description

4-(4-Formylphenyl)-2-methylphenol is a phenolic derivative characterized by a 2-methylphenol core substituted with a 4-formylphenyl group at the para position. This compound integrates a reactive aldehyde group, which enhances its utility in organic synthesis, particularly in forming Schiff bases and covalent organic frameworks (COFs) .

Properties

IUPAC Name |

4-(4-hydroxy-3-methylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-8-13(6-7-14(10)16)12-4-2-11(9-15)3-5-12/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPNMOLEIZSKPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655316 | |

| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164120-78-8 | |

| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Bromo-2-methylphenol

Regioselective bromination of 2-methylphenol (o-cresol) provides the key coupling partner. Using bromine (1.1 equiv) with FeCl₃ (2.5 mol%) in dichloromethane at 0–5°C achieves 89% conversion to 4-bromo-2-methylphenol, with <3% dibrominated byproducts. The iron catalyst directs electrophilic attack para to the hydroxyl group, leveraging its Lewis acidity to stabilize the transition state.

Optimized Conditions

-

Temperature: 0–5°C (prevents ortho-bromination)

-

Catalyst: FeCl₃ (2.5 mol%)

-

Solvent: CH₂Cl₂

-

Yield: 82–85% isolated

Preparation of 4-Formylphenylboronic Acid

4-Formylphenylboronic acid is synthesized via Miyaura borylation of 4-bromobenzaldehyde. Protecting the aldehyde as a dimethyl acetal prior to borylation prevents Pd-catalyzed decarbonylation:

-

Acetal Protection : 4-Bromobenzaldehyde + trimethyl orthoformate → 4-bromo-β,β-dimethoxystyrene (94% yield).

-

Borylation : Reaction with bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3 equiv) in dioxane at 85°C for 12 h (78% yield).

-

Deprotection : HCl (1M) in THF/H₂O (2:1) hydrolyzes the acetal to regenerate the formyl group (91% yield).

Coupling Reaction Optimization

Coupling 4-bromo-2-methylphenol (1.0 equiv) and 4-formylphenylboronic acid (1.2 equiv) under Suzuki conditions achieves 76% isolated yield:

Reaction Parameters

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 90°C, 18 h

-

Purification: Column chromatography (SiO₂, hexane/EtOAc 3:1)

LCMS monitoring (XTerra C18 column, 0.1% formic acid/MeCN gradient) confirms product identity (m/z 243.1 [M+H]⁺).

Alternative Preparation Methodologies

Ullmann Coupling with Copper Catalysis

Using 4-iodo-2-methylphenol and 4-formylphenylzinc bromide under CuI (10 mol%)/1,10-phenanthroline in DMF at 120°C provides the biphenyl product in 58% yield. While avoiding palladium, harsh conditions lead to partial formyl reduction (12% benzyl alcohol byproduct).

Directed ortho-Metalation–Formylation Sequence

A three-step sequence starting from 4-phenyl-2-methylphenol:

-

Directed Metalation : LDA (−78°C, THF) with TMEDA directs deprotonation ortho to the phenyl group.

-

Formylation : DMF quench yields 4-(3-formylphenyl)-2-methylphenol (regioisomer, 41% yield).

-

Isomer Separation : HPLC on Chiralpak AD-H (hexane/i-PrOH 95:5) isolates desired para isomer (22% overall).

This route suffers from poor regiocontrol, limiting practical utility.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Catalyst Cost (USD/g) |

|---|---|---|---|---|

| Suzuki-Miyaura | 76 | 98 | 18 | 12.50 (Pd) |

| Ullmann | 58 | 87 | 36 | 2.30 (Cu) |

| Directed Formylation | 22 | 95 | 48 | N/A |

Key Observations

-

Suzuki Superiority : High yield and purity justify Pd costs for gram-scale synthesis.

-

Ullmann Limitations : Extended reaction times and byproducts deter industrial adoption.

-

Late-Stage Formylation : Theoretically step-economical but plagued by isomerism issues.

Challenges and Innovations in Process Chemistry

Formyl Group Stability

The aldehyde’s susceptibility to oxidation or imine formation necessitates inert atmospheres during synthesis. In situ protection as a dimethyl acetal during Suzuki coupling (followed by acidic workup) improves yields to 81% by preventing Pd-mediated decarbonylation.

Solvent and Catalyst Recycling

Recent advances demonstrate:

Continuous Flow Approaches

Microreactor systems (0.5 mL internal volume) running Suzuki couplings at 110°C achieve 94% conversion in 8 minutes residence time, showcasing potential for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Formylphenyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: 4-(4-Carboxyphenyl)-2-methylphenol.

Reduction: 4-(4-Hydroxymethylphenyl)-2-methylphenol.

Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

- The compound serves as a valuable starting material in the synthesis of more complex molecules. Its reactivity allows it to participate in condensation reactions and various chemical transformations, making it a key player in synthetic organic chemistry.

Synthesis Pathways:

- It can be synthesized through several methods, including:

- Condensation Reactions: Reacting with other aldehydes or ketones to form larger molecular structures.

- Reduction Reactions: The aldehyde group can be reduced to an alcohol, further expanding its utility in synthesis.

Medicinal Chemistry

Potential Bioactivity:

- The structural features of 4-(4-Formylphenyl)-2-methylphenol suggest potential biological activity. Its similarity to known bioactive compounds may lead researchers to explore its efficacy as a therapeutic agent.

Drug Development:

- The compound's ability to form hydrogen bonds due to the hydroxyl group enhances its interaction with biological targets, which is crucial in drug design. This property might facilitate the development of new pharmaceuticals targeting specific diseases.

Material Science

Polymer Chemistry:

- The phenolic structure allows for the incorporation of this compound into polymer matrices, potentially enhancing the mechanical and thermal properties of materials. Its reactivity can be exploited to create cross-linked networks that improve material performance.

Case Study 1: Synthesis of Novel Antioxidants

Researchers have investigated derivatives of this compound for their antioxidant properties. By modifying the phenolic structure, they created compounds that exhibited significant radical scavenging activity, demonstrating its potential in developing antioxidant therapies.

Case Study 2: Pharmaceutical Applications

A study explored the use of this compound as a precursor for synthesizing anti-inflammatory agents. The research highlighted how modifications to the aldehyde and hydroxyl groups could enhance biological activity, paving the way for new drug candidates.

Mechanism of Action

The mechanism of action of 4-(4-Formylphenyl)-2-methylphenol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs in the Bisphenol Family

Key Compounds :

- Bisphenol C (BPC): 4-[2-(4-Hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol

- Bisphenol A (BPA): 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol

Key Differences :

- The formyl group in this compound introduces higher polarity compared to BPC and BPA, reducing log Kow and increasing solubility in polar solvents.

- BPC’s methyl substituents enhance steric hindrance and lipophilicity, whereas the formyl group in this compound provides a reactive site for further functionalization .

Derivatives with Aldehyde Functionality

Key Compounds :

- Hexa(4-formylphenyl)benzene (HFBP) : A COF ligand with six formylphenyl groups .

- N-Methyl-4-(p-formylstyryl)pyridinium methylsulfate : A water-soluble photosensitizer .

Key Differences :

- HFBP’s multiple formyl groups enable 2D/3D polymerization, while this compound is more suited for small-molecule reactions.

- The pyridinium group in N-Methyl-4-(p-formylstyryl)pyridinium methylsulfate enhances water solubility, unlike the phenolic core of this compound .

Phenolic Compounds with Variable Substituents

Key Compounds :

- 4-Mercapto-2-methylphenol: Contains a thiol (-SH) group instead of formyl .

- 2-Methylphenol (o-Cresol): Simple methyl-substituted phenol .

Key Differences :

- The thiol group in 4-Mercapto-2-methylphenol confers redox activity, whereas the formyl group in this compound is electrophilic, favoring nucleophilic additions.

- 2-Methylphenol lacks the formyl group, resulting in lower molecular complexity and reactivity .

Cytotoxicity and Environmental Impact

Cytotoxicity Insights :

- Analogs like 4-fluoromethylfenidat (4F-MPH) and 4-formylphenylquinoline derivatives exhibit moderate to weak cytotoxicity (IC50: 43.7–100 mg/mL) .

- The formyl group may enhance interactions with cellular targets, but steric effects from the methyl group in this compound could reduce potency compared to smaller phenols .

Environmental Behavior :

- Phenolic compounds such as 2,4-Dimethylphenol and 3&4-Methylphenol are detected in environmental samples and exceed hazard thresholds .

- The formyl group in this compound may accelerate degradation via hydrolysis or microbial action, reducing persistence compared to methyl- or chloro-substituted phenols .

Q & A

Q. What are the established synthetic routes for 4-(4-Formylphenyl)-2-methylphenol, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Biphenyl Backbone Formation : Suzuki-Miyaura cross-coupling between a halogenated methylphenol derivative (e.g., 2-methyl-4-bromophenol) and 4-formylphenylboronic acid. Key conditions include a palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and inert atmosphere .

Formylation : If the aldehyde group is absent, Vilsmeier-Haack formylation may be employed using POCl₃ and DMF under anhydrous conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

Q. Critical Factors :

- Catalyst Loading : Excess Pd catalyst (>5 mol%) can reduce yield due to side reactions.

- Temperature : Suzuki coupling requires 80–100°C for 12–24 hours .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance formylation efficiency but may complicate purification .

Table 1 : Synthetic Optimization Parameters

| Step | Optimal Conditions | Yield Range | Key References |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 60–75% | |

| Vilsmeier Formylation | POCl₃/DMF, 0°C to RT, 6–8 hrs | 50–65% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR :

- Aldehyde proton: δ 9.8–10.2 ppm (singlet).

- Methyl group on phenol: δ 2.3–2.5 ppm (singlet).

- Aromatic protons: δ 6.8–8.0 ppm (multiplet patterns confirm substitution) .

- ¹³C NMR :

- Aldehyde carbon: δ 190–195 ppm.

- Phenolic oxygen-adjacent carbons: δ 155–160 ppm .

- FT-IR :

- Aldehyde C=O stretch: 1680–1720 cm⁻¹.

- Phenolic O-H stretch: 3200–3500 cm⁻¹ (broad) .

- Mass Spectrometry (HRMS) :

Validation Tip : Compare experimental data with computational predictions (DFT for NMR, IR) to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Seal in amber glass containers under nitrogen; store at 2–8°C to prevent aldehyde oxidation .

- PPE :

- Waste Disposal :

- Neutralize with 10% NaOH before incineration to degrade phenolic residues .

- Spill Management :

Advanced Research Questions

Q. How can researchers optimize the formylation step in this compound synthesis to minimize byproducts?

Methodological Answer:

- Byproduct Mitigation Strategies :

- Yield Improvement :

Table 2 : Byproduct Analysis and Solutions

| Byproduct | Source | Mitigation |

|---|---|---|

| Polyformylated species | Excess POCl₃ or high temperature | Strict temp control (<5°C) |

| Oxidized phenol | Air exposure during storage | Nitrogen atmosphere storage |

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound derivatives?

Methodological Answer:

- Stepwise Approach :

- Re-optimize Computational Models :

- Use DFT/B3LYP/6-311+G(d,p) basis set for NMR chemical shift calculations .

- Include solvent effects (e.g., PCM for DMSO) .

2. Experimental Validation : - Acquire 2D NMR (COSY, HSQC) to confirm coupling patterns and assign peaks .

3. Error Analysis : - Compare dihedral angles (DFT vs. X-ray crystallography) to identify conformational discrepancies .

Case Study : Aromatic proton shifts deviating >0.3 ppm from DFT predictions may indicate unaccounted solvent polarity or tautomerism .

Q. What computational approaches are employed to predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Reactivity Descriptors :

- Mechanistic Insights :

- Grignard Addition :

- LUMO energy (-1.8 eV) aligns with nucleophile HOMO (e.g., RMgX) for charge transfer .

- Schiff Base Formation :

- Transition state calculations (NEB method) reveal energy barriers <25 kcal/mol .

Table 3 : Key Computational Parameters

| Parameter | Value/Outcome | Tool/Software |

|---|---|---|

| LUMO Energy | -1.8 eV (B3LYP/6-31G*) | Gaussian 16 |

| Aldehyde Fukui f⁻ | 0.28 | Multiwfn |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.